molecular formula C20H14N2O2S B4046234 3-naphthalen-1-ylspiro[1,3-thiazolidine-2,3'-1H-indole]-2',4-dione

3-naphthalen-1-ylspiro[1,3-thiazolidine-2,3'-1H-indole]-2',4-dione

Cat. No.: B4046234
M. Wt: 346.4 g/mol
InChI Key: DJXMUYNZHYTLFL-UHFFFAOYSA-N
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Description

3-naphthalen-1-ylspiro[1,3-thiazolidine-2,3’-1H-indole]-2’,4-dione is a complex organic compound that features a unique spiro structure. This compound is characterized by the presence of a naphthalene ring, a thiazolidine ring, and an indole moiety. The spiro connection between the thiazolidine and indole rings adds to its structural complexity and potential for diverse chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-naphthalen-1-ylspiro[1,3-thiazolidine-2,3’-1H-indole]-2’,4-dione typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of an intermediate through the condensation of naphthalene derivatives with thiazolidine precursors. This intermediate can then undergo further cyclization and functionalization to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography. The specific methods would depend on the scale of production and the desired application of the compound .

Chemical Reactions Analysis

Types of Reactions

3-naphthalen-1-ylspiro[1,3-thiazolidine-2,3’-1H-indole]-2’,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dimethylformamide, and sometimes catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups like halogens or alkyl groups .

Scientific Research Applications

3-naphthalen-1-ylspiro[1,3-thiazolidine-2,3’-1H-indole]-2’,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-naphthalen-1-ylspiro[1,3-thiazolidine-2,3’-1H-indole]-2’,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism would depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-naphthalen-1-ylspiro[1,3-thiazolidine-2’,3’-1H-indole]-2’,4-dione is unique due to its spiro connection, which imparts distinct chemical and biological properties. This structural feature differentiates it from other naphthalene-indole derivatives and contributes to its potential versatility in various applications .

Properties

IUPAC Name

3-naphthalen-1-ylspiro[1,3-thiazolidine-2,3'-1H-indole]-2',4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O2S/c23-18-12-25-20(15-9-3-4-10-16(15)21-19(20)24)22(18)17-11-5-7-13-6-1-2-8-14(13)17/h1-11H,12H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJXMUYNZHYTLFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C2(S1)C3=CC=CC=C3NC2=O)C4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-naphthalen-1-ylspiro[1,3-thiazolidine-2,3'-1H-indole]-2',4-dione
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3-naphthalen-1-ylspiro[1,3-thiazolidine-2,3'-1H-indole]-2',4-dione

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